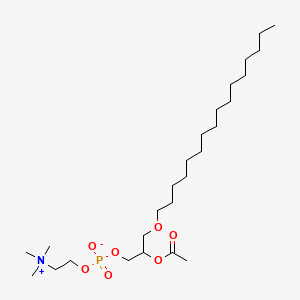

(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Overview

Description

Synthesis Analysis

The synthesis of phospholipid analogues like "(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate" involves specific chemical pathways that include steps like the preparation and polymerization of phospholipid monomers. For example, Furukawa et al. detailed the synthesis and polymerization of similar compounds, demonstrating methodologies that could be adapted for the synthesis of our compound of interest (Furukawa et al., 1987).

Molecular Structure Analysis

The molecular structure of phospholipid analogues is characterized using various analytical techniques, including IR and 1H NMR spectral data, as well as elemental analyses. These methods provide insights into the molecular architecture, confirming the presence of key functional groups and the overall molecular geometry (Seo, Li, & Nakaya, 1995).

Chemical Reactions and Properties

Phospholipid analogues undergo a range of chemical reactions, including polymerization, which can be initiated by compounds such as 2,2′-azoisobutyronitrile (AIBN). The resultant polymers exhibit properties like liquid crystalline behavior, indicating their potential for creating materials with unique physical characteristics (Furukawa, Nakaya, & Imoto, 1986).

Physical Properties Analysis

The physical properties of these phospholipid analogues, such as solubility and thermal behavior, are closely tied to their molecular structure. For instance, specific polymers show solubility in methanol and hot ethanol, and liquid crystalline behavior over a wide temperature range, which could be relevant for applications requiring temperature-resilient materials (Furukawa, Nakaya, & Imoto, 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and compatibility with other molecules, are crucial for the functional application of these compounds. For example, the polymerization behavior and the ability to form complexes with other molecules can significantly impact their use in drug delivery systems or as biomembrane adhesives, highlighting the importance of understanding these chemical interactions (Kannan, Choudhury, & Dutta, 2007).

Scientific Research Applications

Biomembrane Adhesives

A study by Yu et al. (2013) described the synthesis of a monomer similar to (2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate and its polymerization into a polyvalent choline phosphate. This compound exhibits strong attachment to mammalian cell membranes and fast internalization, making it valuable for tissue engineering and drug delivery applications (Yu et al., 2013).

Synthesis of Esters

Devedjiev and Ganev (2006) found that β-hydroxypropyl phosphate can react with acetic acid to produce ethyl acetate, demonstrating an application in biomimetic synthesis of esters (Devedjiev & Ganev, 2006).

Polymerization and Liquid Crystal Behavior

Furukawa et al. (1987) synthesized and polymerized monomers similar to the queried compound, noting their liquid crystalline behavior and solubility in certain solvents (Furukawa et al., 1987).

Amphiphilic Brush Copolymers for Biomedical Applications

Yuan et al. (2010) discussed the synthesis of amphiphilic brush copolymers for potential use as drug carriers in biomedical applications (Yuan et al., 2010).

Phosphorylation Processes

Yoshikawa, Kato, and Takenishi (1969) explored the phosphorylation processes involving trimethyl phosphate, which could be relevant to the compound (Yoshikawa et al., 1969).

Ion Transport in Synthetic Teichoic Acid Analogues

Wódzki and Klosinski (1990) synthesized analogues of teichoic acids, like the queried compound, for magnesium and calcium ion transport applications (Wódzki & Klosinski, 1990).

Synthesis of Anionic Surfactants

Milius et al. (1992) synthesized salts of glucose and ethyl phosphates as anionic surfactants with potential biocompatibility applications (Milius et al., 1992).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the available resources. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a controlled environment.

Future Directions

The future directions of research and application for this compound are not clearly stated in the available resources. The potential applications and research directions could be diverse, depending on the properties of the compound and the field of study.

Please note that this is a general analysis based on the available information and for more detailed and specific information, it’s recommended to refer to specialized literature or databases. Also, always follow safety guidelines when handling chemical compounds.

properties

IUPAC Name |

(2-acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922585 | |

| Record name | 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Acetyloxy-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |

CAS RN |

77286-68-1, 117985-57-6 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77286-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Acetyloxy)-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)

![7-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141609.png)

![1,3,3-Trimethyl-2-[(E)-3-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3H-indolium tetraphenylborate](/img/structure/B1141621.png)